molecular formula C17H12N2O3 B7476024 3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one

3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one

Cat. No. B7476024
M. Wt: 292.29 g/mol
InChI Key: CYIPNLWBSLIODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one, also known as POPOP, is a fluorescent dye that has been widely used in scientific research for various applications. POPOP is a derivative of benzoxazole and oxazole, which are heterocyclic compounds that contain nitrogen, oxygen, and carbon atoms in their ring structures. POPOP has a unique structure that allows it to emit light when exposed to ultraviolet (UV) radiation, making it useful in fluorescence microscopy and other imaging techniques.

Mechanism of Action

The mechanism of action of 3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one involves the absorption of UV radiation by the benzoxazole and oxazole rings, which causes the excited state of the molecule to emit light. The fluorescence emission of this compound is dependent on the pH, solvent polarity, and the presence of other molecules that can quench the fluorescence.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. This compound is a non-toxic fluorescent dye that can be used in vitro and in vivo studies. This compound has been shown to be stable under physiological conditions and does not interfere with cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one in lab experiments include its high fluorescence quantum yield, low toxicity, and stability under physiological conditions. This compound is also relatively easy to synthesize and can be modified to have different properties for specific applications. However, the limitations of using this compound include its sensitivity to pH and solvent polarity, which can affect its fluorescence emission. This compound can also be quenched by other molecules, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one in scientific research. One potential application is the development of this compound-based sensors for detecting biomolecules such as proteins and nucleic acids. This compound can also be used to study the dynamics of cellular processes such as membrane trafficking and protein-protein interactions. Additionally, this compound can be modified to have different properties such as increased fluorescence emission or sensitivity to specific molecules, which can expand its use in various research areas.

Synthesis Methods

3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one can be synthesized using a multistep process that involves the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminobenzoxazole to produce this compound. The synthesis of this compound can be optimized by adjusting the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one has been used in various scientific research applications, including fluorescence microscopy, flow cytometry, and spectroscopy. This compound is commonly used as a fluorescent dye to label cells, proteins, and other biomolecules for visualization and quantification. This compound can also be used as a tracer to study the transport and distribution of molecules in biological systems.

properties

IUPAC Name

3-[(2-phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-17-19(14-8-4-5-9-15(14)22-17)10-13-11-21-16(18-13)12-6-2-1-3-7-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIPNLWBSLIODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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